molecular formula C9H20N2O B1490868 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol CAS No. 2098096-48-9

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1490868
CAS No.: 2098096-48-9
M. Wt: 172.27 g/mol
InChI Key: WKYHYIRJPSQEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring and an amino propyl group attached to an ethanol moiety.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with pyrrolidin-2-one and ethyl acetoacetate

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Reagents like halogens, alkyl halides, and nucleophiles are typically employed.

Major Products Formed:

  • Oxidation Products: Various alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated compounds and alkylated derivatives.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of hydrogen bonds and ionic interactions due to the presence of the amino and hydroxyl groups in the compound. Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of the enzymes it interacts with .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release by affecting the activity of neurotransmitter transporters and receptors. In addition, it can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular functions such as proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its impact on cellular and physiological functions becomes more pronounced. High doses of this compound have been associated with toxic or adverse effects, such as oxidative stress and inflammation. These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases and monoamine oxidases, leading to the formation of various metabolites. These metabolic reactions often involve oxidation, reduction, and conjugation processes. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters or organic cation transporters. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the creation of complex molecules.

  • Biology: It may serve as a precursor for bioactive molecules or as a reagent in biochemical assays.

  • Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)imidazole: This compound shares a similar structure but has an imidazole ring instead of a pyrrolidinyl ring.

  • N-Propyl-3-aminopyrrolidine: Another structurally related compound with a different arrangement of functional groups.

Uniqueness: 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(12)9-4-2-6-11(9)7-3-5-10/h8-9,12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYHYIRJPSQEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 2
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 3
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 4
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 5
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 6
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.